

Technical Support Center: Overcoming the Fine-Line Effect in TiSi₂ Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of titanium silicide (TiSi₂), with a specific focus on overcoming the "fine-line effect" observed in sub-micron technologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the "fine-line effect" in TiSi₂ formation and why is my sheet resistance high on narrow lines?

A1: The "fine-line effect" refers to the difficulty of forming the low-resistivity C54 phase of titanium silicide on narrow (typically sub-0.5 μm) silicon lines.^{[1][2]} The process involves a phase transformation from a high-resistivity, metastable C49 phase (60-70 μΩ·cm) to the desired low-resistivity, stable C54 phase (15-20 μΩ·cm).^[2] This transformation is nucleation-dependent, with C54 grains preferentially nucleating at the intersections of C49 grains (triple points).^[3] On narrow lines, the number of these potential nucleation sites is statistically reduced, which inhibits or prevents the complete transformation to the C54 phase.^[3] This results in a film that is partially or entirely composed of the C49 phase, leading to significantly higher than expected sheet resistance.^[4]

Q2: How can I determine if my TiSi₂ film is in the C49 or C54 phase?

A2: You can distinguish between the C49 and C54 phases using several characterization techniques:

- X-Ray Diffraction (XRD): This is a definitive method. The C49 and C54 phases have distinct orthorhombic crystal structures, which produce unique diffraction patterns.[2]
- Transmission Electron Microscopy (TEM): TEM can be used to observe the crystal structure and grain morphology directly.
- Raman Spectroscopy: This technique can identify the phases based on their characteristic vibrational modes.[5]
- Sheet Resistance Measurement: A simple four-point probe measurement can give a strong indication. A sharp drop in sheet resistance after the second-step anneal typically signifies a successful transformation to the C54 phase.[2] Films remaining at a high resistance are likely still in the C49 phase.

Q3: My sheet resistance is unacceptably high on fine lines. What methods can I use to promote the C54 phase transformation?

A3: Several techniques have been developed to enhance the C49-to-C54 transformation on narrow lines:

- Pre-Amorphization Implantation (PAI): Implanting ions like Germanium (Ge) or Arsenic (As) into the silicon substrate before titanium deposition creates an amorphous surface layer.[6] This amorphized silicon alters the reaction kinetics between Ti and Si, promoting the formation of the C54 phase at lower temperatures.[6][7] The latent energy in the amorphous silicon is thought to expedite the C54 transformation kinetics.[6]
- High-Temperature Sputtering: Depositing the initial titanium film onto a heated substrate (e.g., 450°C) can enhance the formation of an amorphous Ti-Si intermixed layer at the interface.[7] This layer is believed to increase the nucleation density of the C54 phase during subsequent annealing, thereby facilitating the transformation.[7]
- Metal Interlayers/Alloying: Introducing a thin layer of a refractory metal, such as Molybdenum (Mo) or Tantalum (Ta), between the titanium and silicon has been shown to lower the C54

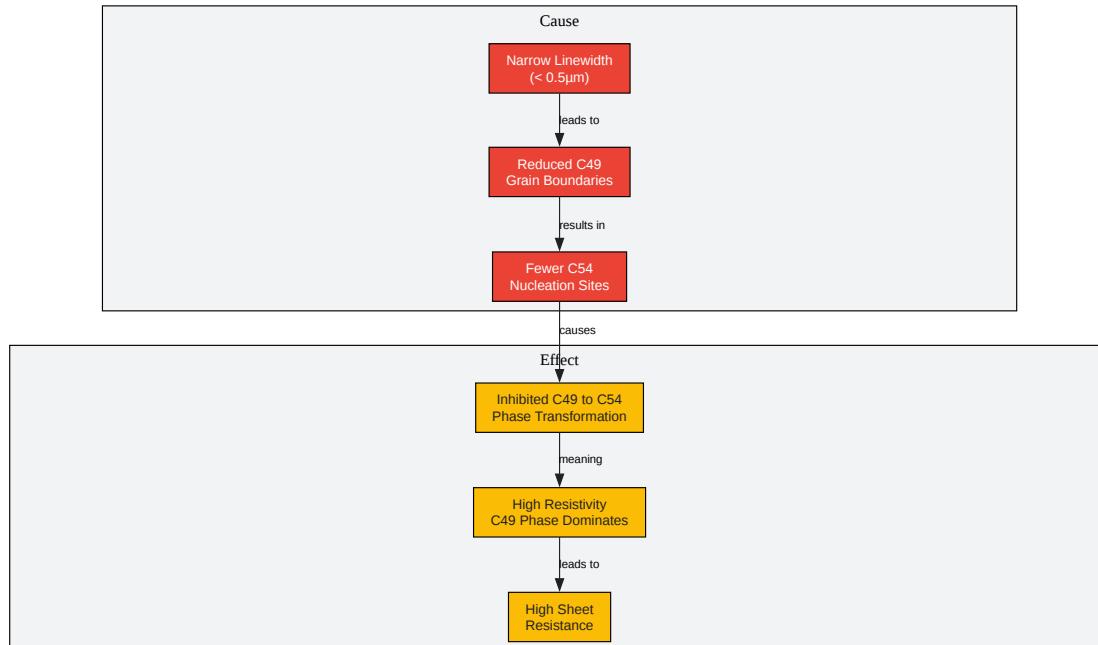
transformation temperature.[1][8] Mo, for example, can alter the formation pathway, allowing C54 to grow epitaxially on a C40 (Ti,Mo)Si₂ template phase.[8]

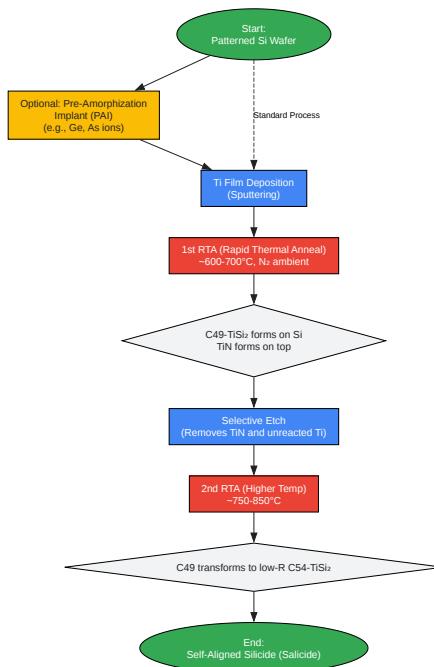
- Undoped Silicon Capping Layer: Depositing an undoped amorphous silicon cap layer (e.g., 60 nm) on top of the doped polysilicon lines before Ti deposition can effectively eliminate the fine-line effect.[1]

Data Presentation

Table 1: Comparison of C49 and C54 TiSi₂ Properties

Property	C49-TiSi ₂	C54-TiSi ₂
Resistivity	60 - 70 $\mu\Omega\cdot\text{cm}$	12 - 24 $\mu\Omega\cdot\text{cm}$
Crystal Structure	Base-centered Orthorhombic	Face-centered Orthorhombic
Phase	Metastable	Stable
Formation Temperature	450°C - 650°C	> 650°C
Transformation	First crystalline phase to form	Final, low-resistance phase


Data sourced from multiple references.[2][9]


Table 2: Effect of Linewidth and Pre-Amorphization on Sheet Resistance (Rs)

Process	Linewidth (μm)	Sheet Resistance (Ω/sq)	C54 Transformation
Standard Process	1.0	~2.5	Complete
Standard Process	0.4	> 10.0	Incomplete
With PAI	1.0	~2.2	Complete
With PAI	0.4	~2.8	Complete

Note: Values are illustrative, based on trends reported in the literature.[1][6] PAI significantly reduces the sheet resistance on narrower lines.

Diagrams and Workflows

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Small area versus narrow line width effects on the C49 to C54 transformation of TiSi₂ / | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 4. A Model for Low-Resistivity TiSi₂ Formation on Narrow Polysilicon Lines. | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. C49-C54 Titanium Disilicide (TiSi₂) [globalsino.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming the Fine-Line Effect in TiSi₂ Formation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078298#overcoming-the-fine-line-effect-in-tisi-formation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com